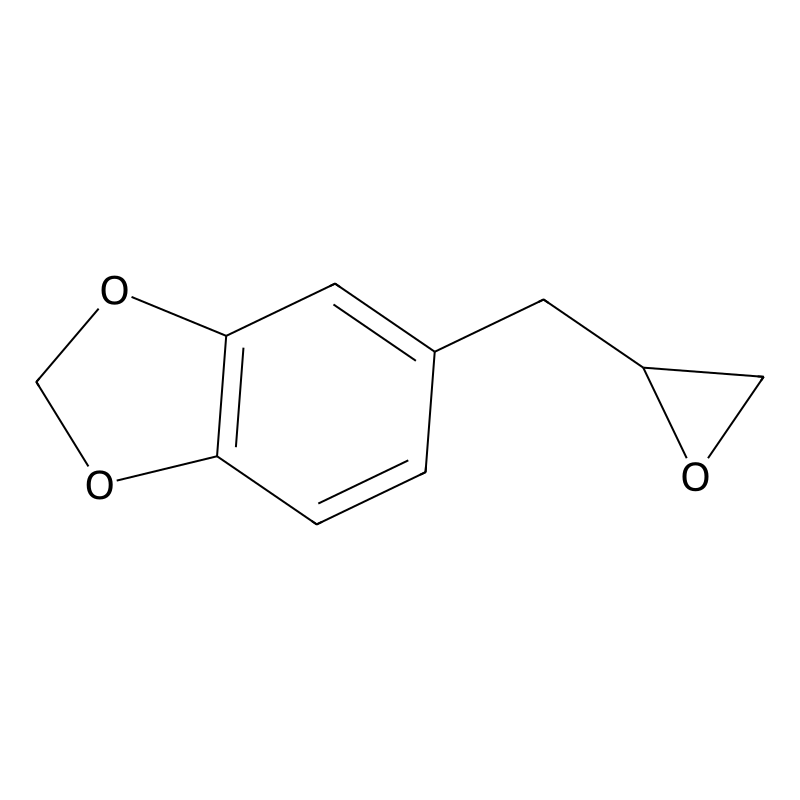Safrole oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Safrole oxide is a chemical compound derived from safrole, which is known for its distinctive structure and properties. It is classified as a methylenedioxyphenyl compound, with the molecular formula and a molecular weight of approximately 178.19 g/mol. Safrole oxide appears as a clear or slightly yellow liquid with a characteristic odor reminiscent of sassafras. It is denser than water, insoluble in it, and has a boiling point ranging from 450 to 453°F (approximately 232 to 234°C) .
Additionally, safrole oxide can be produced through the epoxidation of safrole using reagents such as hydrogen peroxide in the presence of light . This process is crucial for synthesizing various derivatives that possess unique biological activities.
The biological activity of safrole oxide is closely linked to its metabolic pathways. Studies indicate that safrole and its derivatives, including safrole oxide, exhibit hepatocarcinogenic properties upon oxidation . The compound can form DNA adducts through metabolic activation, leading to potential genotoxic effects. Furthermore, safrole oxide has been investigated for its role in drug metabolism, where it may influence the pharmacokinetics of certain therapeutic agents .
Safrole oxide can be synthesized through several methods:
- Epoxidation Reaction: Safrole is subjected to photochemical oxidation with hydrogen peroxide under UV light to produce safrole oxide .
- Oxidative Reactions: Various oxidizing agents can facilitate the conversion of safrole to safrole oxide, often involving catalysts or specific reaction conditions.
- Chemical Modification: Starting from catechol, safrole can be synthesized by converting it into methylenedioxybenzene, followed by bromination and coupling with allyl bromide .
Safrole oxide has several applications across different fields:
- Pharmaceutical Industry: It serves as a precursor for synthesizing various pharmaceuticals, including analgesics and anti-inflammatory agents .
- Flavoring Agents: Due to its aromatic properties, it is sometimes used in flavoring formulations.
- Chemical Synthesis: Safrole oxide is utilized in organic synthesis as an intermediate for producing other chemical compounds.
Research on the interactions of safrole oxide with biological systems indicates that it may influence cytochrome P450 enzymes' activity. This interaction can alter drug metabolism pathways and potentially lead to adverse effects when combined with other pharmaceuticals . Studies have also highlighted the compound's ability to form reactive intermediates that can bind covalently with biomolecules, raising concerns about its safety profile .
Several compounds share structural similarities with safrole oxide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Isosafrole | Isomer of safrole; exhibits similar biological activities but different toxicity profiles. | |
| Piperonal | Used in perfumery; has distinct aromatic properties compared to safrole oxide. | |
| Eugenol | Found in clove oil; possesses analgesic properties but differs in structure and reactivity. | |
| 4-Allylpyrocatechol | Hydrolysis product of safrole; exhibits different biological activities compared to safrole oxide. |
Safrole oxide's uniqueness lies in its specific structural features that allow for distinct reactivity patterns and biological interactions compared to these similar compounds. Its role as a precursor in various synthetic pathways further emphasizes its importance in both chemical research and application domains .
Purity
XLogP3
Exact Mass
Appearance
Storage
Other CAS
Wikipedia
Dates
2: Su L, Zhao J, Zhao BX, Zhang SL, Miao JY. Safrole oxide induces human umbilical vein endothelial cell transdifferentiation to 5-hydroxytryptaminergic neuron-like cells through tropomyosin receptor kinase A/cyclooxygenase 2/nuclear factor-kappa B/interleukin 8 signaling. Int J Biochem Cell Biol. 2011 Oct;43(10):1512-22. doi: 10.1016/j.biocel.2011.07.002. Epub 2011 Jul 13. PubMed PMID: 21777689.
3: Su L, Zhao B, Lv X, Wang N, Zhao J, Zhang S, Miao J. Safrole oxide induces neuronal apoptosis through inhibition of integrin beta4/SOD activity and elevation of ROS/NADPH oxidase activity. Life Sci. 2007 Feb 20;80(11):999-1006. Epub 2006 Dec 1. PubMed PMID: 17188719.
4: Zhao J, Miao J, Zhao B, Zhang S, Yin D. Safrole oxide inhibits angiogenesis by inducing apoptosis. Vascul Pharmacol. 2005 Jun;43(1):69-74. PubMed PMID: 15936989.








